N-benzylbut-3-en-1-amine

Physical Chemistry Process Chemistry Purification

N-Benzylbut-3-en-1-amine (CAS 17150-62-8) is a secondary homoallylamine building block characterized by a benzyl-protected amine linked to a terminal but-3-en-1-yl chain. With a molecular weight of 161.24 g/mol and the formula C₁₁H₁₅N, it belongs to the N-benzyl-N-alkenylamine subclass of organic intermediates.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 17150-62-8
Cat. No. B100477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylbut-3-en-1-amine
CAS17150-62-8
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC=CCCNCC1=CC=CC=C1
InChIInChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2
InChIKeyDGTNEDHBSGFIBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylbut-3-en-1-amine (CAS 17150-62-8): Baseline Identity and Compound Class Overview


N-Benzylbut-3-en-1-amine (CAS 17150-62-8) is a secondary homoallylamine building block characterized by a benzyl-protected amine linked to a terminal but-3-en-1-yl chain [1]. With a molecular weight of 161.24 g/mol and the formula C₁₁H₁₅N, it belongs to the N-benzyl-N-alkenylamine subclass of organic intermediates . The compound features a single hydrogen bond donor, a polar surface area of 12 Ų, and five freely rotatable bonds, providing a compact yet conformationally flexible scaffold for medicinal chemistry and heterocycle synthesis .

Why N-Benzylbut-3-en-1-amine Cannot Be Simply Replaced by N-Allylbenzylamine or N-Benzylbutylamine in Research Protocols


N-Benzylbut-3-en-1-amine occupies a distinct structural niche among N-benzylalkenylamines. The C₄ homoallylic chain positions the terminal alkene two methylene units from the nitrogen, creating a differential chemical environment compared to the C₃ allylic analog (N-allylbenzylamine, CAS 4383-22-6) or the fully saturated C₄ analog (N-benzylbutylamine, CAS 2403-22-7) . This structural variation produces measurable differences in boiling point (Δ ~18 °C vs the allyl analog), lipophilicity (ΔlogP ~0.4–0.5 units vs both comparators), and conformational flexibility (five rotatable bonds vs four in N-allylbenzylamine), all of which directly impact purification strategy, chromatographic behavior, membrane permeability, and downstream reactivity in ring-closing metathesis (RCM) cascades [1]. Generic substitution with either comparator introduces uncontrolled variables that can alter synthetic outcomes, biological activity profiles, and pharmacokinetic properties.

Quantitative Differentiation Evidence: N-Benzylbut-3-en-1-amine vs Closest Structural Analogs


Boiling Point Elevation by 18.0 °C vs N-Allylbenzylamine Enables Higher-Temperature Reaction Protocols

N-Benzylbut-3-en-1-amine exhibits a predicted boiling point of 235.7 ± 19.0 °C at 760 mmHg, which is 18.0 °C higher than that of the closest commercially available analog N-allylbenzylamine (CAS 4383-22-6), recorded at 217.7 ± 9.0 °C at 760 mmHg . This 18 °C differential is attributable to the additional methylene unit in the butenyl chain, which increases molecular weight and van der Waals interactions.

Physical Chemistry Process Chemistry Purification

Lipophilicity Increase of ΔlogP +0.39–0.48 vs N-Allylbenzylamine Guides Pharmacokinetic Property Tuning

The measured/calculated logP of N-benzylbut-3-en-1-amine is 2.74320 (ChemSrc experimental database) or 2.82 (ACD/Labs Percepta predicted) . This represents a lipophilicity increase of 0.39–0.48 log units over N-allylbenzylamine, which displays a logP of 2.35310 (vendor experimental) or 2.26 (ACD/Labs predicted) . Against the saturated analog N-benzylbutylamine (logP 3.11, ChemSrc), the target compound is 0.37 log units less lipophilic, occupying a deliberate intermediate position .

Medicinal Chemistry ADME Drug Design

Presence of the Homoallyl Motif Reduces Antifungal Activity vs N-Aryl-N-benzylamine Analogs: SAR Evidence from the Garibotto 2011 Study

In a systematic structure-activity relationship study comparing ten N-aryl-N-benzylamines with their homoallylamine analogs (bearing an allyl group on the carbon adjacent to nitrogen), Garibotto et al. (2011) demonstrated that introduction of the homoallyl motif consistently reduced antifungal potency . The absence of the allyl group caused an enhancement of antifungal activity, which was correlated with the flexibility of the alkyl chain between the two aromatic groups, as supported by DFT calculations. Although the specific test compound series featured N-aryl rather than N-benzyl substitution on the amine, the SAR principle—that a homoallylic alkene positioned β to the nitrogen modulates bioactivity relative to saturated analogs—applies directly to N-benzylbut-3-en-1-amine when considering its saturated comparator N-benzylbutylamine.

Antifungal SAR Bioactivity Medicinal Chemistry

Five Rotatable Bonds vs Four in N-Allylbenzylamine: Enhanced Conformational Flexibility for Induced-Fit Binding and Crystallization Screening

N-Benzylbut-3-en-1-amine possesses five freely rotatable bonds (excluding the terminal alkene), compared to four rotatable bonds in N-allylbenzylamine as reported by ChemSpider . This additional degree of conformational freedom arises from the extended but-3-en-1-yl chain, which provides an additional sp³–sp³ bond axis. This increased flexibility broadens the conformational ensemble accessible to the molecule, offering advantages in fragment-based drug discovery where scaffold adaptability can facilitate induced-fit binding to protein targets.

Conformational Analysis Structural Biology Fragment-Based Drug Design

Ring-Closing Metathesis (RCM) Yields Substituted Dehydropiperidine Scaffolds: Functional Differentiation from N-Allylbenzylamine

Benzyl homoallylamines bearing the but-3-en-1-yl motif are established substrates for ring-closing metathesis (RCM) cascades leading to N-heterocyclic scaffolds. Hietanen et al. (2010) demonstrated that enantiopure benzyl homoallylamines can be converted via N-allylation followed by RCM to yield substituted dehydropiperidine derivatives, a transformation that leverages the specific C₄ homoallylic chain length [1]. In contrast, N-allylbenzylamine (C₃ chain) would cyclize to a pyrroline/dehydropyrrolidine ring system, and N-benzylbutylamine lacks the alkene entirely for RCM. A patent (US-2021188828-A1) further lists N-(3-butenyl)benzylamine as a compound active towards nuclear receptors, confirming its direct relevance as a pharmaceutical intermediate scaffold [2].

Ring-Closing Metathesis Heterocycle Synthesis Diversity-Oriented Synthesis

High-Impact Application Scenarios Where N-Benzylbut-3-en-1-amine Provides Verifiable Differentiation


Scaffold-Directed Synthesis of Six-Membered N-Heterocycles via Ring-Closing Metathesis

Researchers building piperidine, dehydropiperidine, or tetrahydroisoquinoline libraries should select N-benzylbut-3-en-1-amine over N-allylbenzylamine when targeting six-membered ring systems. As demonstrated by Hietanen et al. (2010), N-allylation of benzyl homoallylamines followed by RCM yields substituted dehydropiperidines [1]. The C₄ chain length of N-benzylbut-3-en-1-amine is geometrically optimal for six-membered ring closure, whereas the C₃ N-allylbenzylamine would produce five-membered pyrroline products. This ring-size control is critical when the target pharmacophore requires a piperidine core (e.g., fentanyl analogs, certain dopamine receptor ligands, many alkaloid natural products).

Medicinal Chemistry SAR Campaigns Exploring Homoallyl Chain Length–Activity Relationships

When exploring structure-activity relationships around the N-alkyl chain of benzylamine-based lead compounds, N-benzylbut-3-en-1-amine serves as the C₄ homoallylic probe. The Garibotto et al. (2011) study established that the presence of a homoallyl group on the carbon adjacent to nitrogen modulates antifungal bioactivity . By comparing N-benzylbut-3-en-1-amine against N-allylbenzylamine (C₃), N-benzylpent-4-en-1-amine (C₅), and N-benzylbutylamine (C₄ saturated), medicinal chemists can systematically map how chain length, alkene position, and saturation state impact target binding, cellular potency, and selectivity.

Optimizing Lipophilicity for Blood-Brain Barrier Penetration or Metabolic Stability

The intermediate logP of N-benzylbut-3-en-1-amine (2.74) positions it strategically for CNS drug discovery programs where the therapeutic window for lipophilicity is narrow. Compared to N-allylbenzylamine (logP 2.35), the target compound provides enhanced passive membrane permeability potentially beneficial for BBB penetration, while remaining less lipophilic than N-benzylbutylamine (logP 3.11), which may increase the risk of CYP450-mediated metabolism, phospholipidosis, or hERG channel blockade . This property makes it a valuable building block for optimizing the lipophilic ligand efficiency (LLE) of CNS-penetrant lead series.

Distillation-Based Purification of Reaction Intermediates Under Elevated Temperatures

For process chemistry groups developing scalable synthetic routes, the 18 °C higher boiling point of N-benzylbut-3-en-1-amine (235.7 °C) relative to N-allylbenzylamine (217.7 °C) translates to a meaningfully wider thermal operating window during fractional distillation . This allows for cleaner separation from lower-boiling reaction byproducts in multi-step sequences, particularly when the preceding reaction solvents or reagents boil in the 150–210 °C range. The reduced volatility also minimizes evaporative losses during prolonged reactions conducted at elevated temperatures, improving overall mass balance and cost-efficiency for larger-scale preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzylbut-3-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.